Cas no 1150561-80-0 (5-Bromopyridine-2-sulfonyl Chloride Hydrochloride)

5-Bromopyridine-2-sulfonyl Chloride Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-Bromopyridine-2-sulfonylchloride,HCl

- 5-Bromopyridine-2-sulfonyl chloride hydrochloride

- A-5183

- ANW-41228

- CTK8B2872

- I02-5248

- KB-42545

- MFCD11855991

- 5-Bromopyridine-2-sulfonyl chloride,hydrochloride

- SCHEMBL4543420

- 1150561-80-0

- 5-Bromopyridine-2-sulfonyl chloride HCl

- 2-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1)

- 5-bromopyridine-2-sulfonyl chloride;hydrochloride

- 5-Bromopyridine-2-sulfonyl chloride, HCl

- DTXSID70674535

- AWB56180

- 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1)

- CS-0211852

- BS-19441

- GWQQTDYYBXDGKK-UHFFFAOYSA-N

- AKOS015892340

- 5-Bromopyridine-2-sulfonyl Chloride Hydrochloride

-

- MDL: MFCD11855991

- インチ: InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H

- InChIKey: GWQQTDYYBXDGKK-UHFFFAOYSA-N

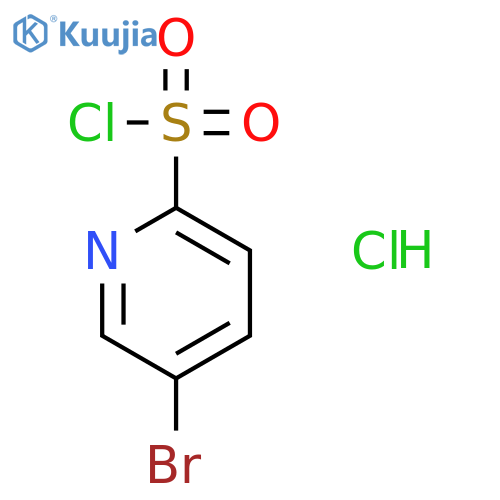

- ほほえんだ: C1=CC(=NC=C1Br)S(=O)(=O)Cl.Cl

計算された属性

- せいみつぶんしりょう: 290.85232g/mol

- どういたいしつりょう: 290.85232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

5-Bromopyridine-2-sulfonyl Chloride Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B702103-50mg |

5-Bromopyridine-2-sulfonyl Chloride Hydrochloride |

1150561-80-0 | 50mg |

$ 95.00 | 2022-06-06 | ||

| abcr | AB274286-1 g |

5-Bromopyridine-2-sulfonyl chloride HCl, 95%; . |

1150561-80-0 | 95% | 1 g |

€679.50 | 2023-07-20 | |

| Chemenu | CM316928-5g |

5-Bromopyridine-2-sulfonyl chloride, HCl |

1150561-80-0 | 95% | 5g |

$799 | 2022-06-14 | |

| Chemenu | CM316928-5g |

5-Bromopyridine-2-sulfonyl chloride, HCl |

1150561-80-0 | 95% | 5g |

$799 | 2021-08-18 | |

| Alichem | A029188892-5g |

5-Bromopyridine-2-sulfonyl chloride hydrochloride |

1150561-80-0 | 95% | 5g |

$897.75 | 2023-09-04 | |

| abcr | AB274286-1g |

5-Bromopyridine-2-sulfonyl chloride HCl, 95%; . |

1150561-80-0 | 95% | 1g |

€679.50 | 2025-02-19 | |

| A2B Chem LLC | AA20269-250mg |

5-Bromopyridine-2-sulfonyl chloride, HCl |

1150561-80-0 | 95% | 250mg |

$142.00 | 2024-04-20 | |

| A2B Chem LLC | AA20269-1g |

5-Bromopyridine-2-sulfonyl chloride, HCl |

1150561-80-0 | 95% | 1g |

$336.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282522-1g |

5-Bromopyridine-2-sulfonyl chloride, HCl |

1150561-80-0 | 95% | 1g |

¥4621.00 | 2024-08-09 | |

| abcr | AB274286-250 mg |

5-Bromopyridine-2-sulfonyl chloride HCl, 95%; . |

1150561-80-0 | 95% | 250 mg |

€297.00 | 2023-07-20 |

5-Bromopyridine-2-sulfonyl Chloride Hydrochloride 関連文献

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

5-Bromopyridine-2-sulfonyl Chloride Hydrochlorideに関する追加情報

Professional Introduction to 5-Bromopyridine-2-sulfonyl Chloride Hydrochloride (CAS No. 1150561-80-0)

5-Bromopyridine-2-sulfonyl Chloride Hydrochloride, a compound with the chemical identifier CAS No. 1150561-80-0, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, characterized by its 5-bromopyridine-2-sulfonyl chloride hydrochloride structure, has garnered significant attention due to its utility in synthesizing a wide array of biologically active molecules. The presence of both bromine and sulfonyl chloride functional groups makes it a valuable building block for further chemical modifications, enabling the development of novel compounds with potential therapeutic applications.

The importance of this compound in modern chemical synthesis cannot be overstated. It serves as a critical precursor in the preparation of various heterocyclic compounds, which are fundamental to many drug discovery programs. The bromopyridine moiety, in particular, is a common structural feature in numerous pharmacologically active agents, including antiviral, antibacterial, and anticancer drugs. The sulfonyl chloride group further enhances its reactivity, allowing for facile introduction of sulfonamide functionalities, which are known for their broad spectrum of biological activities.

Recent advancements in medicinal chemistry have highlighted the role of 5-Bromopyridine-2-sulfonyl Chloride Hydrochloride in the development of targeted therapies. For instance, researchers have utilized this compound to synthesize inhibitors of enzymes involved in cancer progression. The ability to modify the pyridine ring at the 2-position and the presence of a bromine atom at the 5-position provide ample opportunities for structural diversification. This flexibility has been exploited in the design of small molecule inhibitors that disrupt key signaling pathways in tumor cells.

In addition to its applications in oncology, 5-Bromopyridine-2-sulfonyl Chloride Hydrochloride has found utility in the synthesis of agrochemicals. The sulfonyl chloride group can be converted into sulfonamides, which are widely used as herbicides and fungicides. The bromopyridine scaffold is particularly valuable in this context, as it allows for the creation of compounds that exhibit high selectivity towards specific plant pathogens or weeds. This specificity is crucial for developing environmentally friendly agricultural solutions that minimize harm to non-target organisms.

The compound's reactivity also makes it a valuable tool in material science research. For example, it has been employed in the synthesis of organic semiconductors and conductive polymers. The ability to introduce bromopyridine units into these materials can enhance their electronic properties, making them suitable for use in flexible electronics and solar cells. The sulfonyl chloride group can be further functionalized to create cross-linking agents or ligands for metal-organic frameworks (MOFs), which have applications ranging from gas storage to catalysis.

From a synthetic chemistry perspective, 5-Bromopyridine-2-sulfonyl Chloride Hydrochloride offers a unique platform for exploring new reaction pathways and methodologies. Its dual functionality allows chemists to employ a variety of coupling reactions, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, to construct complex molecular architectures. These reactions are particularly useful in late-stage functionalization, where precise control over regioselectivity is essential.

The compound's stability under various reaction conditions also contributes to its widespread use in industrial settings. It can be stored and handled under standard laboratory conditions without significant degradation, ensuring consistent quality and performance in synthetic processes. This reliability is critical for large-scale manufacturing operations where batch-to-batch consistency is paramount.

In conclusion, 5-Bromopyridine-2-sulfonyl Chloride Hydrochloride (CAS No. 1150561-80-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical and agrochemical synthesis underscores its importance in modern research and development efforts. As new methodologies and applications continue to emerge, this compound will undoubtedly remain a cornerstone of synthetic chemistry innovation.

1150561-80-0 (5-Bromopyridine-2-sulfonyl Chloride Hydrochloride) 関連製品

- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)

- 1797881-40-3(N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide)

- 2167645-99-8(4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol)

- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)

- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)

- 2503207-27-8((4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride)

- 2137752-36-2(benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)

- 860649-45-2(N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)